molecular formula C15H20N4O B2962494 1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile CAS No. 1955556-55-4

1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

Cat. No.: B2962494
CAS No.: 1955556-55-4
M. Wt: 272.352
InChI Key: DHMXWNZANCWHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile is a spirocyclic compound featuring a cyclohexane ring fused to a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • A spiro junction at the cyclohexane and pyrazolo[3,4-b]pyridine rings.
  • An isopropyl substituent at the 1'-position.
  • A ketone (oxo) group at the 6'-position.
  • A carbonitrile group at the 5'-position.

Its structural characterization is supported by spectral techniques such as IR, NMR, and mass spectrometry, as seen in related compounds .

Properties

IUPAC Name

6-oxo-1-propan-2-ylspiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10(2)19-13-12(9-17-19)15(6-4-3-5-7-15)11(8-16)14(20)18-13/h9-11H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJMLEUWQINHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C3(CCCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile, referred to as IOTPC, is a novel compound with potential therapeutic applications. Its unique spirocyclic structure combines elements of cyclohexane and pyrazolo[3,4-b]pyridine, which may contribute to its biological activity. This article reviews the biological activity of IOTPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of IOTPC is C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of 284.35 g/mol. The compound features a spirocyclic structure that is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O
Molecular Weight284.35 g/mol
IUPAC Name6-oxo-1-propan-2-ylspiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-5-carbonitrile

Biological Activity Overview

IOTPC has been investigated for various biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that IOTPC may possess antimicrobial properties. Compounds derived from pyrazolo[3,4-b]pyridine have shown activity against various bacterial strains. The mechanism typically involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of IOTPC has been a focal point of investigation. Similar compounds have been observed to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • DNA Interaction : Compounds that bind to DNA can inhibit replication and transcription processes.

In vitro studies are necessary to establish the efficacy and mechanism of action of IOTPC against specific cancer cell lines.

The exact mechanisms by which IOTPC exerts its biological effects remain under investigation. However, insights can be drawn from related compounds:

  • Receptor Modulation : Compounds similar to IOTPC may act as agonists or antagonists at various nuclear receptors (e.g., CAR and PXR), influencing metabolic processes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to IOTPC:

  • Antioxidant Studies : A study evaluating the DPPH scavenging activity of similar compounds reported an IC50 value indicating significant antioxidant capacity .
  • Antimicrobial Efficacy : Research on pyrazolo[3,4-b]pyridine derivatives revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that IOTPC may exhibit similar properties .
  • Anticancer Activity : A study involving nitro-containing ligands demonstrated that certain complexes showed higher cytotoxicity against breast cancer cells compared to standard treatments like cisplatin . This indicates a promising avenue for further research into the anticancer potential of IOTPC.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., CN, F) increase polarity and may enhance binding to biological targets .
  • Aromatic substituents (e.g., phenyl, p-tolyl) improve crystallinity and thermal stability, as reflected in higher melting points .

Spectral and Physical Properties

Comparative spectral data for carbonitrile-containing analogues:

Compound Name IR (CN Stretch, cm⁻¹) NMR (Key Signals) Melting Point (°C) References
Target Compound ~2230 (predicted) δ 2.5–3.3 (isopropyl CH₃); δ 7.5–7.1 (spiro protons) Not reported
1-(2-Methoxyphenyl)-pyrazole-carbonitrile derivative 2229 δ 2.64 (CH₃CO); δ 7.57–7.09 (aromatic) 240–242
5-Amino-3-oxo-tetrahydrothiazolo[3,2-a]pyridine-6-carbonitrile ~2188 δ 5.85 (pyran-H); δ 3.74 (OCH₃) 190.9

Key Insight : The CN stretch in IR (~2229–2237 cm⁻¹) is consistent across derivatives, confirming the carbonitrile group’s presence .

Q & A

Q. Table 1: Example Synthetic Parameters

ComponentRoleConditionsOutcome (Yield)
AminopyridineSubstrateReflux in AcOHCyclization
CyclohexanoneSpiro-ring precursor6–8 hours, 110°CSpirocore formation

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:
A combination of spectroscopic and elemental analysis is essential:

  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages). For related spiro compounds, deviations ≤0.1% between calculated and observed values confirm purity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups.
  • NMR :
    • ¹H NMR : Assign sp³ hybridized protons (δ 1.2–2.5 ppm for cyclohexane) and pyrazolo-pyridine protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Confirm spiro junction via quaternary carbon signals (δ 70–80 ppm) .

Q. Table 2: Representative Elemental Data

Compound% C (Calc/Obs)% H (Calc/Obs)% N (Calc/Obs)
Analog 1362.74/62.655.00/5.0314.63/14.58
Analog 1461.87/61.984.65/4.6215.19/15.25

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol shifts) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals.
  • LC-MS Purity Check : Confirm absence of byproducts (e.g., m/z consistency with theoretical mass ±0.001 Da) .

Advanced: What strategies optimize reaction yields for this compound?

Methodological Answer:
Yield optimization focuses on:

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) while maintaining yields >80% .

Q. Table 3: Solvent Impact on Yield

SolventPolarityReaction Time (h)Yield (%)
Acetic AcidHigh872
DMFModerate668
EthanolLow1055

Advanced: What computational or experimental approaches identify biological targets?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • In Vitro Assays : Use fluorescence polarization to measure binding affinity (Kd) for candidate targets. For analogs, protein binding ranges from 52–59% .

Advanced: How is X-ray crystallography applied to confirm the spirocyclic structure?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Solve via direct methods (SHELXS-97) to visualize spiro-junction geometry (torsion angles: 85–90°) .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group.
  • Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers unless pH-stabilized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.